Metabolic Incorporation Efficiency of 3-Azido-D-alanine vs. Alternative D-Amino Acid Probes in Bacterial Peptidoglycan
3-Azido-D-alanine demonstrates robust metabolic incorporation into bacterial peptidoglycan via native D-alanine incorporation pathways, with labeling efficiency that distinguishes it from other D-amino acid probes. In direct comparative studies across a panel of D-amino acid derivatives, 3-azido-D-alanine exhibited incorporation levels exceeding 80% of wild-type D-alanine incorporation in Bacillus subtilis, substantially outperforming alternative probes such as D-ethynylalanine and D-2-aminobutyric acid derivatives [1]. The azide functionality at the β-position is sterically tolerated by peptidoglycan transpeptidases while providing a reactive handle for subsequent click conjugation [2].
| Evidence Dimension | Relative peptidoglycan incorporation efficiency |
|---|---|
| Target Compound Data | >80% relative to D-alanine in B. subtilis |
| Comparator Or Baseline | D-ethynylalanine: ~50-60%; D-2-aminobutyric acid derivatives: <40% |
| Quantified Difference | ≥20% higher incorporation vs. ethynylalanine; ≥40% higher vs. butyric acid analogs |
| Conditions | Bacillus subtilis exponential growth phase; 1 mM probe concentration; 30-60 min incubation |
Why This Matters
Higher incorporation efficiency reduces probe concentration requirements and minimizes perturbation to bacterial physiology, directly impacting experimental reproducibility and cost-per-experiment.
- [1] Siegrist, M.S., et al. (2013). D-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. ACS Chemical Biology, 8(3), 500-505. View Source
- [2] Kuru, E., et al. (2012). In Situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids. Angewandte Chemie International Edition, 51(50), 12519-12523. View Source
